Griseorhodin A

Description

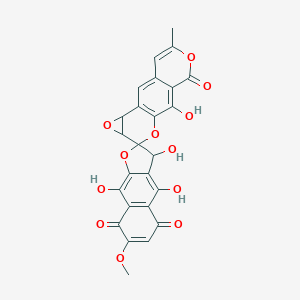

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H16O12 |

|---|---|

Molecular Weight |

508.4 g/mol |

IUPAC Name |

2',3,4,9-tetrahydroxy-7-methoxy-6'-methylspiro[3H-benzo[f][1]benzofuran-2,14'-5,12,15-trioxatetracyclo[8.5.0.03,8.011,13]pentadeca-1(10),2,6,8-tetraene]-4',5,8-trione |

InChI |

InChI=1S/C25H16O12/c1-6-3-7-4-8-19(17(29)11(7)24(32)34-6)36-25(23-20(8)35-23)22(31)14-16(28)12-9(26)5-10(33-2)15(27)13(12)18(30)21(14)37-25/h3-5,20,22-23,28-31H,1-2H3 |

InChI Key |

MRNNMFMPNANLHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC3=C(C(=C2C(=O)O1)O)OC4(C5C3O5)C(C6=C(C7=C(C(=C6O4)O)C(=O)C(=CC7=O)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Griseorhodin A from Marine Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseorhodin A is a complex aromatic polyketide produced by marine-derived actinomycetes, belonging to the rubromycin family. This molecule has garnered significant interest within the scientific community due to its unique structural features, most notably a heavily oxidized epoxyspiroketal moiety, which is crucial for its biological activity. This compound exhibits a range of promising bioactivities, including potent and selective inhibition of human telomerase and HIV reverse transcriptase, as well as antibacterial and cytotoxic effects. This technical guide provides a comprehensive overview of this compound, focusing on its producing organisms, biosynthesis, biological activities, and detailed experimental protocols for its study.

This compound Producing Marine Actinomycetes

This compound is primarily produced by specific strains of marine actinomycetes, particularly from the genus Streptomyces. These microorganisms have been isolated from various marine environments, including marine sediments and invertebrates.

Table 1: Known this compound Producing Marine Actinomycete Strains

| Strain Designation | Source of Isolation | Key Findings |

| Streptomyces sp. JP95 | Tunicate | The biosynthetic gene cluster for this compound was first cloned and sequenced from this strain.[1] |

| Streptomyces sp. CN48+ | Marine mollusk (Chicoreus nobilis) | Producer of Griseorhodins D-F, intermediates and end products of Griseorhodin biosynthesis.[2] |

| Streptomyces griseus (FCRC-57) | Not specified | Isolated as a producer of this compound and C. |

| Actinomycete strain TMPU-20A002 | Not specified | Produces this compound upon co-culture with Mycobacterium smegmatis. |

Quantitative Production Data

Quantitative data on the production yield of this compound from wild-type or engineered marine actinomycetes is not extensively reported in publicly available literature. Production optimization often involves manipulating culture conditions and genetic engineering of the producing strains.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) system and a multitude of tailoring enzymes, particularly oxidoreductases. The biosynthetic gene cluster (grh) from Streptomyces sp. JP95 has been fully sequenced.[1]

The biosynthesis initiates from a pentangular polyketide precursor. This precursor undergoes a series of oxidative modifications, including the cleavage of four carbon-carbon bonds, leading to the formation of the unique spiroketal pharmacophore.[1] Key enzymes in this process include a cytochrome P450/NADPH:ubiquinone oxidoreductase pair, which catalyzes an epoxidation step, and flavoprotein monooxygenases (GrhO5 and GrhO6) and a flavoprotein oxidase (GrhO1) that are involved in the oxidative rearrangement of the polyketide backbone.

A notable intermediate in the pathway is lenticulone, which itself exhibits cytotoxic, antibacterial, and elastase-inhibiting activities.[1]

Biological Activities of this compound

This compound and its biosynthetic intermediates display a range of significant biological activities.

Table 2: Summary of Biological Activities of this compound and Related Compounds

| Compound | Activity | Quantitative Data | Target Organism/Cell Line |

| This compound | Telomerase Inhibition | IC50 values are not consistently reported in public literature. | Human Telomerase |

| HIV Reverse Transcriptase Inhibition | Data not readily available. | HIV-1 Reverse Transcriptase | |

| Antibacterial | MIC: 0.25 µg/mL | Methicillin-resistant Staphylococcus aureus (MRSA) | |

| MIC: 2.0 µg/mL | Vancomycin-resistant Enterococcus faecalis (VRE) | ||

| ED50: 2.5 µ g/larva ·g | Silkworm infection model with MRSA | ||

| ED50: 18 µ g/larva ·g | Silkworm infection model with VRE | ||

| Lenticulone | Cytotoxic | Data not readily available. | Various cancer cell lines |

| Antibacterial | Data not readily available. | Gram-positive bacteria | |

| Elastase Inhibition | Data not readily available. | Human Neutrophil Elastase |

Experimental Protocols

This section provides detailed methodologies for the isolation of producing organisms, production and purification of this compound, and assessment of its biological activities.

Isolation and Cultivation of this compound-Producing Marine Actinomycetes

Objective: To isolate and cultivate marine actinomycetes capable of producing this compound.

Materials:

-

Marine sediment or invertebrate samples

-

Sterile seawater

-

Starch Casein Agar (SCA) medium (per liter of 50% seawater): 10 g soluble starch, 0.3 g casein, 2 g K2HPO4, 2 g KNO3, 2 g NaCl, 0.05 g MgSO4·7H2O, 0.02 g CaCO3, 0.01 g FeSO4·7H2O, 15 g agar.

-

ISP2 medium (per liter of 50% seawater): 4 g yeast extract, 10 g malt extract, 4 g dextrose, 15 g agar.

-

Antifungal agents (e.g., cycloheximide, nystatin) and antibacterial agents (e.g., nalidixic acid)

-

Sterile petri dishes, flasks, and other standard microbiology lab equipment

Protocol:

-

Sample Preparation:

-

For marine sediment: Air-dry the sediment sample at room temperature for 7-10 days to reduce the population of non-spore-forming bacteria.

-

For marine invertebrates: Homogenize the tissue sample in sterile seawater.

-

-

Pre-treatment (for sediment): Suspend 1 g of dried sediment in 10 mL of sterile seawater. Heat the suspension at 55°C for 6 minutes to further select for spore-forming actinomycetes.

-

Serial Dilution: Perform a serial dilution of the pre-treated sediment suspension or the homogenized tissue sample in sterile seawater (e.g., 10⁻¹ to 10⁻⁴).

-

Plating: Spread 100 µL of each dilution onto SCA or ISP2 agar plates supplemented with antifungal and antibacterial agents.

-

Incubation: Incubate the plates at 28-30°C for 2-4 weeks. Observe the plates periodically for the appearance of characteristic actinomycete colonies (dry, chalky, often with aerial mycelium).

-

Isolation and Purification: Pick individual actinomycete colonies and streak them onto fresh agar plates to obtain pure cultures.

-

Cultivation for this compound Production:

-

Inoculate a pure colony into a flask containing 50 mL of ISP2 broth (without agar).

-

Incubate at 30°C with shaking at 200 rpm for 7-10 days.[2]

-

Extraction and Purification of this compound

Objective: To extract and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth from a this compound-producing strain

-

Diaion HP-20 resin

-

Methanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Harvesting: After fermentation, centrifuge the culture broth to separate the supernatant and the mycelial cake.

-

Extraction from Supernatant:

-

Pass the supernatant through a column packed with Diaion HP-20 resin.

-

Wash the resin with water to remove salts and other polar impurities.

-

Elute the adsorbed compounds with methanol.

-

Concentrate the methanol eluate under reduced pressure to obtain a crude extract.

-

-

Extraction from Mycelium:

-

Extract the mycelial cake with methanol or ethyl acetate.

-

Filter and concentrate the solvent to yield a crude extract.

-

-

Preliminary Purification:

-

Combine the crude extracts from the supernatant and mycelium.

-

Perform a liquid-liquid extraction with ethyl acetate and water. Collect the ethyl acetate phase.

-

Wash the ethyl acetate phase with brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Chromatographic Purification:

-

Subject the concentrated extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

-

Further purify the pooled fractions using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain pure this compound.

-

Telomerase Inhibition Assay (TRAP Assay)

Objective: To determine the inhibitory effect of this compound on telomerase activity.

Materials:

-

TRAPeze® Telomerase Detection Kit (or similar)

-

HeLa or other cancer cell line extract as a source of telomerase

-

Purified this compound

-

PCR thermocycler

-

Polyacrylamide gel electrophoresis (PAGE) system

Protocol:

-

Preparation of Telomerase Extract: Prepare a cell-free extract from a telomerase-positive cell line (e.g., HeLa cells) according to standard protocols.

-

Assay Reaction:

-

Set up the TRAP reaction mixture containing the telomerase extract, TRAP buffer, dNTPs, a telomerase substrate (TS) primer, and various concentrations of this compound (and a vehicle control).

-

Incubate the mixture at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.

-

-

PCR Amplification:

-

Add a reverse primer and Taq polymerase to the reaction mixture.

-

Perform PCR amplification of the telomerase extension products.

-

-

Detection:

-

Resolve the PCR products on a non-denaturing polyacrylamide gel.

-

Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the characteristic ladder of telomerase products.

-

The reduction in the intensity of the ladder in the presence of this compound indicates telomerase inhibition.

-

-

Quantification (Optional): For quantitative analysis (qTRAP), use a real-time PCR instrument and quantify the amount of amplified product. This allows for the determination of the IC50 value of this compound.

Antibacterial Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains.

Materials:

-

Pure this compound

-

Bacterial strains (e.g., MRSA, VRE)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB in the wells of a 96-well plate.

-

Bacterial Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Regulation of this compound Biosynthesis

The regulation of secondary metabolite production in Streptomyces is complex and occurs at multiple levels. While specific regulatory mechanisms for the this compound gene cluster have not been fully elucidated, it is likely governed by a combination of pathway-specific and global regulators, typical for actinomycetes.

The grh gene cluster in Streptomyces sp. JP95 does not appear to contain a pathway-specific regulatory gene of the Streptomyces antibiotic regulatory protein (SARP) family, which is common in many other antibiotic biosynthetic gene clusters. This suggests that the regulation of this compound biosynthesis may rely on global regulators that respond to environmental and physiological signals.

One such global regulatory network involves γ-butyrolactones, such as A-factor in Streptomyces griseus. These signaling molecules bind to receptor proteins, which in turn control the expression of transcriptional activators like AdpA. AdpA is a master regulator that controls the expression of multiple genes, including those involved in secondary metabolism. It is plausible that a similar signaling cascade influences the expression of the this compound biosynthetic genes.

Conclusion

This compound stands out as a promising natural product from marine actinomycetes with significant therapeutic potential. Its unique structure and potent biological activities, particularly as a telomerase inhibitor, make it an attractive lead compound for drug development. Further research into the optimization of its production, elucidation of its detailed mechanism of action, and exploration of its full therapeutic potential is warranted. The methodologies and data presented in this guide provide a solid foundation for researchers to advance the study of this fascinating molecule.

References

- 1. A gene cluster from a marine Streptomyces encoding the biosynthesis of the aromatic spiroketal polyketide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Griseorhodins D–F, Neuroactive Intermediates and End Products of Post-PKS Tailoring Modification in Griseorhodin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Griseorhodin A Biosynthesis Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Griseorhodin A biosynthesis gene cluster, a crucial resource for the development of novel anticancer and antiviral therapeutics. This compound, a heavily oxidized aromatic polyketide produced by marine Streptomyces species, exhibits potent telomerase inhibitory activity attributed to its unique epoxyspiroketal moiety.[1] Understanding the genetic basis of its biosynthesis is paramount for harnessing its therapeutic potential through synthetic biology and combinatorial biosynthesis approaches.

Core Data: The this compound Biosynthesis Gene Cluster

The this compound biosynthesis gene cluster from Streptomyces sp. JP95 spans approximately 35 kb and contains a suite of genes responsible for the assembly and modification of the polyketide backbone. The cluster is characterized by a type II polyketide synthase (PKS) system and an unusually large number of genes encoding oxidoreductases, which are essential for the extensive oxidative modifications that lead to the final product.[1]

Gene Cluster Composition and Putative Functions

The following table summarizes the genes within the this compound biosynthesis cluster, their respective sizes, and their putative functions based on sequence homology and experimental evidence.

| Gene Name | Locus Tag (Exemplary) | Size (amino acids) | Proposed Function |

| grhO1 | Orf1 | 453 | FAD-dependent oxidoreductase |

| grhO2 | Orf2 | 417 | FAD-dependent oxidoreductase |

| grhO3 | Orf3 | 413 | FAD-dependent oxidoreductase |

| grhO4 | Orf4 | 439 | FAD-dependent oxidoreductase |

| grhO5 | Orf5 | 446 | FAD-dependent oxidoreductase |

| grhO6 | Orf6 | 453 | FAD-dependent oxidoreductase |

| grhO7 | Orf7 | 450 | FAD-dependent oxidoreductase |

| grhP1 | Orf8 | 448 | Cytochrome P450 monooxygenase |

| grhP2 | Orf9 | 408 | Cytochrome P450 monooxygenase |

| grhF | Orf10 | 414 | Ferredoxin |

| grhR1 | Orf11 | 296 | SARP-family transcriptional regulator |

| grhR2 | Orf12 | 215 | TetR-family transcriptional regulator |

| grhT | Orf13 | 487 | MFS transporter |

| grhKSa | Orf14 | 428 | Ketosynthase α |

| grhKSb | Orf15 | 428 | Ketosynthase β (Chain length factor) |

| grhACP | Orf16 | 99 | Acyl carrier protein |

| grhKR | Orf17 | 258 | Ketoreductase |

| grhCYC | Orf18 | 129 | Cyclase |

| grhTE | Orf19 | 283 | Thioesterase |

| grhM | Orf20 | 450 | Monooxygenase |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving the formation of a pentangular polyketide precursor, followed by a series of oxidative tailoring reactions. A key feature of this pathway is the cleavage of four carbon-carbon bonds in the precursor to form the characteristic spiroketal structure.[2][3]

Experimental Protocols

The functional analysis of the this compound biosynthesis gene cluster relies on established molecular genetics techniques in Streptomyces. Below are detailed methodologies for key experiments.

Gene Knockout via PCR-Targeting

This protocol describes the targeted inactivation of a gene within the this compound biosynthesis cluster in Streptomyces sp. using a PCR-based approach.

Materials:

-

Streptomyces sp. strain containing the this compound gene cluster

-

Cosmid carrying the this compound gene cluster

-

E. coli BW25113/pIJ790

-

pIJ773 plasmid (template for apramycin resistance cassette)

-

Gene-specific primers with extensions homologous to the target gene and priming sites on pIJ773

-

Appropriate antibiotics and growth media for E. coli and Streptomyces

Methodology:

-

Primer Design: Design forward and reverse primers of ~70 nucleotides. The 5' end (50 nt) should be homologous to the regions flanking the gene to be deleted, and the 3' end (20 nt) should prime on the pIJ773 template.

-

PCR Amplification: Amplify the apramycin resistance cassette from pIJ773 using the designed primers.

-

Transformation of E. coli: Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the this compound cosmid. Transform the cells with the purified PCR product.

-

Selection of Recombinants: Select for apramycin-resistant transformants. The λ-Red recombinase system in BW25113/pIJ790 will mediate the replacement of the target gene with the apramycin resistance cassette on the cosmid.

-

Conjugation into Streptomyces: Transfer the recombinant cosmid from E. coli to a suitable Streptomyces host (e.g., S. lividans) via intergeneric conjugation.

-

Selection of Mutants: Select for exconjugants that are apramycin-resistant and have lost the cosmid vector marker (e.g., kanamycin resistance), indicating a double-crossover event.

-

Verification: Confirm the gene knockout by PCR analysis and Southern blotting.

Heterologous Expression in Streptomyces lividans

This protocol outlines the expression of the entire this compound gene cluster in a heterologous host, S. lividans.

Materials:

-

Cosmid carrying the intact this compound gene cluster

-

E. coli ET12567/pUZ8002

-

Streptomyces lividans TK24

-

Integrative vector (e.g., pSET152-based)

-

Appropriate antibiotics and growth media

Methodology:

-

Subcloning into an Integrative Vector: Subclone the this compound gene cluster from the cosmid into an integrative expression vector containing a phage φC31 attP site.

-

Transformation of E. coli: Transform the integrative plasmid into the methylation-deficient E. coli strain ET12567/pUZ8002 for subsequent conjugation.

-

Intergeneric Conjugation: Conjugally transfer the plasmid from E. coli to S. lividans TK24.

-

Selection of Integrants: Select for S. lividans exconjugants containing the integrated plasmid using an appropriate antibiotic (e.g., apramycin). The plasmid will integrate site-specifically into the S. lividans chromosome at the φC31 attB site.

-

Cultivation and Analysis: Cultivate the recombinant S. lividans strain under conditions conducive to secondary metabolite production.

-

Metabolite Profiling: Extract the secondary metabolites from the culture and analyze by HPLC and LC-MS to detect the production of this compound and its intermediates.

Experimental Workflow for Gene Cluster Analysis

The following diagram illustrates a typical workflow for the analysis of the this compound biosynthesis gene cluster.

This guide provides a foundational understanding of the this compound biosynthesis gene cluster and the experimental approaches for its study. The detailed information on the genes, the proposed biosynthetic pathway, and the experimental protocols will serve as a valuable resource for researchers aiming to exploit this fascinating natural product for therapeutic applications.

References

Unraveling Griseorhodin A: A Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseorhodin A, a member of the rubromycin family of aromatic polyketides, has garnered significant attention in the scientific community due to its potent biological activities, including the inhibition of HIV reverse transcriptase and human telomerase.[1] The complex molecular architecture of this compound, featuring a unique spiroketal moiety, has presented a considerable challenge in its structural elucidation and stereochemical assignment. This technical guide provides a comprehensive overview of the key experimental and computational methodologies employed to unravel the intricate structure and define the precise stereochemistry of this compound.

I. Elucidation of the Planar Structure

The foundational step in characterizing this compound was the determination of its planar structure, which was achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in establishing the molecular formula and connectivity of this compound.

Experimental Protocols:

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and exact mass of this compound.

-

NMR Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were utilized to piece together the carbon skeleton and the placement of functional groups.

While a complete, publicly available tabulated dataset of all NMR assignments for this compound is not readily found in a single source, analysis of related compounds and biosynthetic intermediates has been crucial. For instance, the ¹H NMR spectrum of this compound shows characteristic chemical shifts for protons H-7 and H-8 at approximately δH 4.36 and 4.40 respectively, which are indicative of the oxirane ring in the spiroketal moiety.[2]

Logical Workflow for Planar Structure Determination

Caption: Workflow for determining the planar structure of this compound.

II. The Challenge of Stereochemistry: A Tale of Correction

The determination of the absolute configuration of this compound has been a subject of scientific refinement, highlighting the power of combining experimental data with theoretical calculations.

Initial Stereochemical Assignment

Experimental and Computational Protocol (Initial Assignment):

-

ECD Spectroscopy: The experimental ECD spectrum of this compound was recorded.

-

Quantum-Chemical Calculations: The theoretical ECD spectra for possible stereoisomers were calculated using TD-DFT. The calculated spectrum that best matched the experimental spectrum was used to assign the absolute configuration.

Reinvestigation and Correction of Stereochemistry

Subsequent, more detailed investigations led to a correction of the initially proposed stereochemistry. A key study utilized Vibrational Circular Dichroism (VCD) spectroscopy, a technique highly sensitive to the stereochemistry of molecules in solution.[2]

This reinvestigation revealed a misassignment in the Cahn-Ingold-Prelog (CIP) priority of the stereocenter at C-6a.[2] The corrected absolute configuration of this compound was established as 6S, 6aR, 7S, 8S .[2]

Experimental and Computational Protocol (Corrected Assignment):

-

Isolation and Purification: this compound was isolated from the fermentation broth of Streptomyces puniceus AB10.[2]

-

VCD Spectroscopy: The experimental VCD spectrum of the isolated this compound was measured.

-

DFT Calculations: The geometries of the possible stereoisomers were optimized using DFT at the B3LYP/6-31G(d) level.

-

VCD Spectra Simulation: The VCD spectra for the optimized structures were calculated and compared with the experimental spectrum to confirm the absolute configuration.

-

NMR Spectroscopy for Relative Configuration: Key Nuclear Overhauser Effect (NOE) correlations were crucial in determining the relative stereochemistry of the spiroketal ring system. NOE correlations were observed between H-6 and H-7, H-7 and H-8, H-8 and H-9, and H-9 and H-10, which helped to establish the relative arrangement of these protons.[2]

Quantitative Data Summary

| Technique | Parameter | Observation for this compound | Reference |

| ¹H NMR | Chemical Shift (δH) | H-7: ~4.36 ppm, H-8: ~4.40 ppm | [2] |

| NOESY | Key Correlations | H-6 ↔ H-7, H-7 ↔ H-8, H-8 ↔ H-9, H-9 ↔ H-10 | [2] |

| ECD/TD-DFT | Initial Assignment | 6S, 6aS, 7S, 8S | [2] |

| VCD/DFT | Corrected Assignment | 6S, 6aR, 7S, 8S | [2] |

Logical Flow of Stereochemical Correction

References

Griseorhodin A: A Comprehensive Technical Review of a Complex Polyketide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseorhodin A is a structurally intricate aromatic polyketide belonging to the rubromycin family, a class of natural products known for their diverse and potent biological activities. First isolated from Streptomyces species, this heavily oxidized molecule is distinguished by a unique epoxyspiroketal moiety, which is crucial for its bioactivity. This compound has demonstrated a broad spectrum of pharmacological effects, including potent antibacterial activity against multidrug-resistant Gram-positive bacteria, significant cytotoxicity against various cancer cell lines, and inhibition of key enzymes such as HIV reverse transcriptase and human telomerase. This in-depth technical guide provides a comprehensive literature review and historical perspective on this compound, detailing its discovery, complex biosynthesis, chemical properties, and multifaceted biological activities. Quantitative data are summarized in structured tables for comparative analysis, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Historical Perspective and Discovery

This compound was first identified as a cytotoxic antibiotic isolated from a strain of Streptomyces griseus (FCRC-57).[1][2] Subsequent research has led to its isolation from other actinomycete strains, including a marine-derived Streptomyces sp. JP95 associated with a tunicate, and Streptomyces sp. CN48+ from a marine mollusk.[3][4][5] The production of this compound can be induced through co-cultivation methods, as demonstrated with a co-culture of actinomycete strain TMPU-20A002 and Mycobacterium smegmatis.[6][7] The griseorhodins belong to the larger family of rubromycins, which are extensively modified aromatic polyketides.[3][4]

Chemical Structure and Properties

This compound (C₂₅H₁₆O₁₂) is a complex polyketide characterized by a bisbenzannulated[5][8]‐spiroketal pharmacophore.[9][10][11] This unique epoxyspiroketal moiety is a defining feature and is considered critical for its potent biological activities, particularly its ability to inhibit telomerase.[3][4][12] The absolute configuration of this compound has been determined using quantum-chemical circular dichroism (CD) calculations combined with experimental CD measurements.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₁₆O₁₂ | [9] |

| Molecular Weight | 508.4 g/mol | [9] |

| IUPAC Name | 2',3,4,9-tetrahydroxy-7-methoxy-6'-methylspiro[3H-benzo[f][3]benzofuran-2,14'-5,12,15-trioxatetracyclo[8.5.0.0³,⁸.0¹¹,¹³]pentadeca-1(10),2,6,8-tetraene]-4',5,8-trione | [9] |

| Chemical Class | Aromatic Polyketide | [3][4] |

Biosynthesis

The biosynthesis of this compound is a remarkably complex process involving a type II polyketide synthase (PKS) system and an extensive array of tailoring enzymes, particularly oxidoreductases.[8][12] The biosynthetic gene cluster for this compound has been cloned and sequenced, revealing an unprecedented number of genes encoding for functionally diverse oxidoreductases.[12]

The formation of the characteristic spiroketal pharmacophore involves a drastic oxidative rearrangement of a pentangular polyketide precursor.[3][4][10] This transformation includes the cleavage of four carbon-carbon bonds in the precursor molecule.[3][4] Key intermediates in this pathway include the unstable dimeric precursor, griseorhodins D1 and D2, and the advanced intermediate, lenticulone.[3][4][5][8] The isolation of lenticulone provided direct evidence for the C-C bond cleavage mechanism.[3][4] The final steps involve an epoxidation catalyzed by an unusual cytochrome P450/NADPH:ubiquinone oxidoreductase pair.[3][4]

Caption: Simplified biosynthetic pathway of this compound.

Biological Activities

This compound exhibits a wide range of biological activities, making it a compound of significant interest for drug development.

Antibacterial Activity

This compound demonstrates potent antibacterial activity, primarily against Gram-positive bacteria, including clinically significant resistant strains.[13] It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[7] The mode of action is believed to be complex, potentially involving multiple molecular targets and targeting of the cell envelope.[14]

Table 2: Antibacterial Activity of this compound

| Organism | Strain | MIC (µg/mL) | Source |

| Staphylococcus aureus | MRSA | 0.25 | |

| Enterococcus faecalis | VRE | 2.0 | |

| Bacillus subtilis | - | Reported activity | [13] |

Anticancer Activity

This compound has been shown to possess cytotoxic properties against various cancer cell lines.[1][2][13] Early studies identified its activity against human nasopharyngeal carcinoma (KB) cells.[2][13] The anticancer activity is often attributed to its ability to inhibit telomerase, an enzyme crucial for the survival of many cancer cells.[3][4][12]

Antiviral and Enzyme Inhibitory Activity

This compound and other members of the rubromycin family are known inhibitors of HIV reverse transcriptase.[3][4] The spiroketal moiety is considered essential for its telomerase inhibitory activity.[3][4][12] The broader antiviral potential of quinone-containing natural products is an active area of research.[15]

In Vivo Efficacy and Pharmacokinetics

The therapeutic potential of this compound has been evaluated in vivo using silkworm infection models. In these models, it exhibited therapeutic efficacy against both MRSA and VRE infections.[7] A pharmacokinetic analysis in silkworms revealed a favorable metabolic profile with an elimination half-life of 4.4 hours in the hemolymph.[7] This was the first report of the in vivo efficacy and metabolic behavior of this compound.

Table 3: In Vivo Efficacy of this compound in Silkworm Infection Models

| Infection Model | ED₅₀ (µ g/larva ·g) | Source |

| MRSA | 2.5 | [7] |

| VRE | 18 | [7] |

Experimental Protocols

Isolation and Production

A common method for the production and isolation of this compound involves co-cultivation.

-

Co-culture Method: The actinomycete strain TMPU-20A002 and Mycobacterium smegmatis are co-cultured to induce the production of this compound.[6]

-

Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude extract is subjected to various chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.[8]

Caption: General workflow for the isolation of this compound.

Antibacterial Activity Assessment

-

Microdilution Method: The minimum inhibitory concentrations (MICs) of this compound against various bacterial strains are determined using the microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13] This involves preparing serial dilutions of the compound in a liquid growth medium in microtiter plates, inoculating with a standardized bacterial suspension, and incubating under appropriate conditions. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

This compound stands out as a highly promising natural product with a unique chemical architecture and a compelling profile of biological activities. Its potent efficacy against drug-resistant bacteria and its anticancer properties warrant further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its antibacterial and cytotoxic effects. The complex biosynthetic pathway of this compound also presents exciting opportunities for biosynthetic engineering to generate novel analogs with improved pharmacological properties. The successful demonstration of in vivo efficacy in preclinical models provides a strong foundation for advancing this compound and its derivatives toward clinical development as novel therapeutic agents.

References

- 1. Isolation and structure elucidation of a novel griseorhodin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and structure elucidation of a novel griseorhodin PMID: 110759 | MCE [medchemexpress.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cleavage of four carbon-carbon bonds during biosynthesis of the this compound spiroketal pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Therapeutic Efficacy and Drug Metabolism of this compound Induced by a Co-culture of Actinomycete Strain TMPU-20A002 and Mycobacterium smegmatis in Silkworm Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Griseorhodins D–F, Neuroactive Intermediates and End Products of Post-PKS Tailoring Modification in Griseorhodin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C25H16O12 | CID 5282051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A gene cluster from a marine Streptomyces encoding the biosynthesis of the aromatic spiroketal polyketide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. Actinorhodin is a redox-active antibiotic with a complex mode of action against Gram-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Virtuosity of Griseorhodin A and Its Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseorhodin A, a member of the rubromycin family of aromatic polyketides, has garnered significant attention in the scientific community for its diverse and potent biological activities. This complex natural product, along with its growing family of synthetic and naturally occurring analogs, presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of the biological activities of this compound and its known analogs, focusing on their antimicrobial, cytotoxic, and enzyme-inhibitory properties. We present a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to facilitate further research and development in this exciting area.

Biological Activities of this compound and Its Analogs

This compound and its analogs exhibit a broad spectrum of biological activities, ranging from potent antibacterial effects against multidrug-resistant pathogens to the inhibition of key enzymes involved in cancer progression.

Antimicrobial Activity

This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1] Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) highlights its potential as a lead compound for developing new antibiotics.[1][2]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacteria [1][2]

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | MRSA | 0.25 |

| Enterococcus faecalis | VRE | 2.0 |

| Bacillus subtilis | Not Specified | |

| Gram-negative bacteria | No activity at 64 µg/mL | |

| Mycobacteria | No activity at 64 µg/mL |

The antimicrobial mechanism of a related analog, Griseorhodin C, against MRSA has been shown to involve the interference with multiple bacterial metabolic pathways, including amino acid biosynthesis and metabolism, as well as purine and energy metabolism.[3]

Cytotoxic Activity

This compound and its analogs have shown promising cytotoxic activity against various cancer cell lines. This activity is a key area of interest for its potential application in oncology. This compound has been reported to exhibit cytotoxicity against human nasopharyngeal carcinoma (KB) cells.[1] Another analog, Griseorhodin G, has also been noted for its activity against KB cells.

Table 2: Cytotoxic Activities of Griseorhodin Analogs

| Compound | Cell Line | Activity | Reference |

| This compound | KB (human nasopharyngeal carcinoma) | Cytotoxic | [1] |

| Griseorhodin G | KB (human nasopharyngeal carcinoma) | Active |

Further quantitative data on the cytotoxic concentrations (IC50 values) of a broader range of analogs against various cancer cell lines are a critical next step in the development of these compounds as anticancer agents.

Enzyme Inhibition

A significant aspect of the biological profile of Griseorhodins is their ability to inhibit key enzymes. Notably, this compound is an inhibitor of HIV reverse transcriptase and human telomerase, enzymes crucial for the lifecycle of retroviruses and the immortalization of cancer cells, respectively.[4][5][6][7] The spiroketal moiety is believed to be crucial for its telomerase inhibitory activity.[5][8]

Table 3: Enzyme Inhibitory Activity of this compound

| Enzyme | Activity | Reference |

| HIV Reverse Transcriptase | Inhibitor | [4][5][6][7] |

| Human Telomerase | Inhibitor | [4][5][6][7][8] |

Neuroactivity

Interestingly, some analogs of this compound have displayed neuroactive properties. Griseorhodins D, E, and F were isolated based on their ability to enhance calcium uptake in mouse dorsal root ganglion primary cell cultures.[4][7] This suggests a potential role for these compounds in modulating neuronal signaling pathways.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of this compound and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI M07-A11)

The minimum inhibitory concentrations (MICs) of this compound and its analogs against various bacterial strains are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) guideline M07-A11.

Experimental Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Steps:

-

Preparation of this compound dilutions: A stock solution of this compound is serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions.

-

Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Telomerase Inhibition Assay: Telomeric Repeat Amplification Protocol (TRAP)

The inhibitory effect of this compound on telomerase activity is commonly assessed using the Telomeric Repeat Amplification Protocol (TRAP) assay. This is a highly sensitive PCR-based method.

Experimental Workflow for TRAP Assay

Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.

Protocol Steps:

-

Cell Lysate Preparation: A cell extract containing active telomerase is prepared from a suitable telomerase-positive cancer cell line (e.g., HeLa).

-

Incubation with Inhibitor: The cell extract is incubated with various concentrations of this compound or its analogs.

-

Telomerase Extension: A synthetic oligonucleotide substrate (TS primer) is added to the reaction mixture. If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.

-

PCR Amplification: The telomerase-extended products are then amplified by PCR using a forward primer (TS) and a reverse primer.

-

Detection and Quantification: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized. The intensity of the resulting DNA ladder is proportional to the telomerase activity. A decrease in ladder intensity in the presence of this compound indicates inhibition.

Signaling Pathways

The diverse biological activities of this compound and its analogs are mediated through their interaction with various cellular signaling pathways.

Putative Signaling Pathways in Cancer Cells

While the precise signaling pathways modulated by this compound in cancer cells are still under investigation, its known cytotoxic and telomerase inhibitory activities suggest potential interactions with key pathways that regulate cell proliferation, survival, and apoptosis. Based on the activities of other quinone-containing natural products, potential targets include the NF-κB, PI3K/Akt, and MAPK signaling pathways.

Hypothesized Signaling Pathway Modulation by this compound in Cancer Cells

Caption: Hypothesized modulation of cancer cell signaling pathways by this compound.

Calcium Signaling in Neurons

The neuroactive properties of Griseorhodins D, E, and F are linked to their ability to enhance intracellular calcium levels in dorsal root ganglion neurons.[4] This suggests an interaction with calcium signaling pathways, which are fundamental to neuronal function.

Proposed Mechanism of Neuroactivity via Calcium Signaling

Caption: Proposed mechanism of neuroactivity of Griseorhodin analogs.

Conclusion and Future Directions

This compound and its analogs represent a versatile class of natural products with significant therapeutic potential. Their demonstrated activities against clinically relevant bacteria and cancer-related enzymes, coupled with their emerging neuroactive properties, make them attractive candidates for further drug development.

Future research should focus on:

-

Expansion of the Analog Library: Synthesis and isolation of a wider range of Griseorhodin analogs are crucial to establish comprehensive structure-activity relationships.

-

Quantitative Biological Evaluation: Systematic screening of these analogs against a broad panel of bacterial strains and cancer cell lines is necessary to identify lead compounds with improved potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds will be critical for their rational design and optimization.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates should be advanced to in vivo models to evaluate their therapeutic efficacy, safety, and pharmacokinetic profiles.

The in-depth technical information and visual guides provided in this whitepaper aim to serve as a valuable resource for the scientific community to accelerate the translation of these fascinating natural products from the laboratory to the clinic.

References

- 1. Isolation and structure elucidation of a novel griseorhodin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Transcriptomic and proteomic investigations identify PI3K-akt pathway targets for hyperthyroidism management in rats via polar iridoids from radix Scrophularia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Griseorhodins D–F, Neuroactive Intermediates and End Products of Post-PKS Tailoring Modification in Griseorhodin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Initial Anticancer Screening of Griseorhodin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseorhodin A, a member of the aromatic polyketide family, has emerged as a compound of interest in anticancer research primarily due to its activity as a telomerase inhibitor. Telomerase is an enzyme crucial for the immortal phenotype of most cancer cells, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the initial screening of this compound for its anticancer properties. It details the methodologies for key in vitro assays to assess its cytotoxic and cytostatic effects, including the MTT assay for cell viability, Annexin V staining for apoptosis detection, and propidium iodide staining for cell cycle analysis. Furthermore, this document outlines the known molecular mechanism of this compound, focusing on its role in telomerase inhibition and explores potential signaling pathways that may be modulated by this compound. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring polyketide that has garnered attention for its unique chemical structure, featuring an epoxyspiroketal moiety which is understood to be critical for its biological activity. Its primary recognized mechanism of anticancer action is the inhibition of telomerase, an enzyme responsible for maintaining telomere length and enabling the replicative immortality of cancer cells. The inhibition of telomerase can lead to telomere shortening, cellular senescence, and ultimately, apoptosis in cancer cells.

Initial studies have also pointed to the cytotoxic activity of compounds structurally related to this compound. For instance, lenticulone, a biosynthetic intermediate of this compound, has demonstrated cytotoxic effects, suggesting that the broader structural class may possess inherent anticancer properties. This guide provides a framework for the systematic in vitro evaluation of this compound's anticancer potential.

In Vitro Anticancer Screening Protocols

A crucial first step in evaluating the anticancer potential of a compound is to assess its effects on cancer cells in a controlled laboratory setting. The following are detailed protocols for fundamental in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.

Experimental Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Experimental Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Quantitative Data Summary

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table provides a template for organizing such data as it becomes available through screening experiments.

| Cell Line | Cancer Type | This compound IC50 (µM) |

| HeLa | Cervical Cancer | Data to be determined |

| MCF-7 | Breast Cancer | Data to be determined |

| Jurkat | T-cell Leukemia | Data to be determined |

| A549 | Lung Cancer | Data to be determined |

| HCT116 | Colon Cancer | Data to be determined |

Table 1: Template for summarizing the cytotoxic activity of this compound.

Molecular Mechanism and Signaling Pathways

Telomerase Inhibition

The primary established mechanism of action for this compound is the inhibition of telomerase. This enzyme is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, a process essential for the unlimited proliferation of cancer cells.

Mechanism of Telomerase Inhibition:

This compound, through its unique spiroketal moiety, is believed to interact with the telomerase enzyme complex, interfering with its catalytic activity. This inhibition leads to the progressive shortening of telomeres with each cell division. Once telomeres reach a critical length, a DNA damage response is triggered, leading to cell cycle arrest and apoptosis.

Exploring the Ecological Role of Griseorhodin A in Microbes: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Griseorhodin A, a complex aromatic polyketide produced by Streptomyces species, has garnered significant attention for its potent biological activities, including antibacterial, antifungal, and anticancer properties. While much research has focused on its therapeutic potential and intricate biosynthesis, its ecological role within its native microbial communities remains a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of this compound, with a specific focus on its ecological functions. We delve into its biosynthesis, known biological activities with quantitative data, and the influence of microbial interactions on its production. Detailed experimental protocols for its production, isolation, and characterization are provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding for researchers in microbiology and drug discovery.

Introduction: The Enigmatic Role of this compound

Secondary metabolites produced by microorganisms are not merely metabolic byproducts but are crucial for their survival and interaction within complex ecosystems. These compounds can act as competitive agents, signaling molecules, or protective shields. This compound, a member of the rubromycin family of polyketides, is a prime example of such a multifaceted microbial product.[1][2] Produced predominantly by marine and terrestrial Streptomyces species, its complex structure, featuring a unique epoxyspiroketal moiety, is central to its biological functions.[1][3]

The primary ecological role of this compound is believed to be rooted in chemical warfare, enabling the producing Streptomyces to outcompete other microorganisms for resources. This is strongly supported by its potent antibacterial activity against a range of Gram-positive bacteria.[4] Furthermore, the induction of this compound production in the presence of other bacteria, such as Mycobacterium smegmatis, suggests a responsive defense mechanism.[4][5] This guide will explore these aspects in detail, providing the scientific community with a consolidated resource on this fascinating microbial metabolite.

Quantitative Bioactivity of this compound

The biological activities of this compound have been quantified against various microbial and cancer cell lines. The following tables summarize the key inhibitory concentrations.

Table 1: Antibacterial Activity of this compound

| Target Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | - | 0.25 | [4] |

| Enterococcus faecalis (VRE) | - | 2.0 | [4] |

| Bacillus subtilis | - | Data not specified | [2] |

| Penicillium notatum | - | Data not specified | [2] |

Table 2: Cytotoxicity of this compound

| Cell Line | Description | IC50 (µM) | Reference |

| Human Carcinoma of Nasopharynx | KB cells | Data not specified | [2] |

| Moloney Murine Leukemia Virus Reverse Transcriptase | M-MLV RT | 7.38 | [2] |

| Human Immunodeficiency Virus Type 1 Reverse Transcriptase | HIV-1 RT | Similar to M-MLV RT | [2] |

| Telomerase | - | 6 - 12 | [2] |

Biosynthesis and its Regulation

This compound is synthesized via a type II polyketide synthase (PKS) pathway, followed by extensive post-PKS modifications. The biosynthesis gene cluster encodes a suite of enzymes, including a significant number of oxidoreductases, which are responsible for the intricate oxidative rearrangements that form the characteristic spiroketal structure.[3]

The regulation of the this compound gene cluster is a complex process influenced by various environmental and biological signals. The production of many Streptomyces secondary metabolites is known to be tightly controlled and often triggered by nutrient limitation or microbial competition.[6][7][8]

Co-culture Induced Production

A key regulatory aspect of this compound production is its induction through microbial co-culture. The interaction between Streptomyces sp. TMPU-20A002 and Mycobacterium smegmatis has been shown to trigger the expression of the otherwise silent this compound biosynthetic gene cluster.[4][5] This suggests that chemical cues from competing bacteria can act as signals for the producing organism to synthesize this defensive compound.

Figure 1. Co-culture induction of this compound production.

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and characterization of this compound.

Submerged Fermentation for this compound Production

This protocol is adapted for the general cultivation of Streptomyces species for secondary metabolite production.[9][10]

Materials:

-

Streptomyces sp. seed culture

-

Liquid medium (e.g., Tryptic Soy Broth or a specialized production medium)

-

Sterile baffled flasks

-

Incubator shaker

Procedure:

-

Inoculate 50 mL of liquid medium in a 250 mL baffled flask with a fresh seed culture of the Streptomyces strain.

-

Incubate the culture at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days.

-

Monitor the production of this compound periodically by taking small aliquots of the culture broth, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by HPLC.

-

Harvest the culture broth by centrifugation to separate the mycelium from the supernatant. This compound is typically found in the mycelial extract.

Co-culture of Streptomyces sp. and Mycobacterium smegmatis

This protocol is based on the method described for inducing this compound production.[5][11]

Materials:

-

Streptomyces sp. TMPU-20A002 seed culture

-

Mycobacterium smegmatis seed culture

-

Malt extract-based production medium

-

Rotary shaker

Procedure:

-

Inoculate the production medium with the Streptomyces sp. seed culture.

-

Simultaneously, add a seed culture of M. smegmatis to the same flask.

-

Co-culture the two microorganisms at 27°C with shaking at 180 rpm for 4 days.

-

Monitor the production of this compound by HPLC analysis of the mycelial extracts, comparing with monocultures of each strain as controls.

Figure 2. Experimental workflow for co-culture induction.

Isolation and Purification of this compound

This is a general procedure that may require optimization based on the specific producing strain and culture conditions.

Materials:

-

Harvested mycelium

-

Acetone

-

Ethyl acetate

-

Silica gel for column chromatography

-

HPLC system with a C18 column

Procedure:

-

Extract the harvested mycelium exhaustively with acetone.

-

Concentrate the acetone extract under reduced pressure and then partition it with ethyl acetate.

-

Dry the ethyl acetate fraction and subject it to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Monitor the fractions by TLC or HPLC for the presence of this compound.

-

Pool the fractions containing this compound and further purify by preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

-

Confirm the structure of the purified this compound using spectroscopic methods such as NMR and mass spectrometry.

The Ecological Significance of this compound

The production of a metabolically expensive and complex molecule like this compound strongly implies a significant ecological advantage for the producing organism. Based on its known biological activities, the primary ecological role of this compound is likely as an antimicrobial agent, facilitating competition with other soil and marine microorganisms.[8][12]

The selective activity of this compound against Gram-positive bacteria suggests a targeted approach to eliminating specific competitors in its natural habitat. The induction of its production in the presence of other bacteria provides further evidence for its role as a responsive defense mechanism. By producing this compound only when a threat is detected, the Streptomyces can conserve energy and resources.

While a direct signaling role for this compound has not yet been elucidated, it is plausible that at sub-inhibitory concentrations, it could modulate gene expression in neighboring microbes or even in the producing organism itself, potentially influencing processes like biofilm formation or sporulation. Further research is needed to explore these potential signaling functions and to fully understand the intricate ecological web in which this compound plays a part.

Conclusion and Future Directions

This compound stands out as a potent and structurally unique secondary metabolite with significant therapeutic potential. This guide has provided a comprehensive overview of its known ecological roles, bioactivities, and the methodologies to study it. The induction of its biosynthesis through microbial interactions highlights the importance of studying these compounds in an ecological context.

Future research should focus on elucidating the precise molecular signals that trigger this compound production in co-cultures. Investigating its effects on complex microbial communities using metagenomic and metabolomic approaches will provide a more holistic understanding of its ecological impact. Furthermore, exploring its potential role as a signaling molecule at sub-inhibitory concentrations could unveil novel biological functions. A deeper understanding of the ecological role of this compound will not only advance our knowledge of microbial chemical ecology but also aid in the rational discovery and development of new therapeutic agents.

References

- 1. Cleavage of four carbon-carbon bonds during biosynthesis of the this compound spiroketal pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absolute Configurations of Griseorhodins A and C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A gene cluster from a marine Streptomyces encoding the biosynthesis of the aromatic spiroketal polyketide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Efficacy and Drug Metabolism of this compound Induced by a Co-culture of Actinomycete Strain TMPU-20A002 and Mycobacterium smegmatis in Silkworm Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Ecological Implications of Hypoxia-Triggered Shifts in Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Streptomyces and their specialised metabolites for phytopathogen control – comparative in vitro and in planta metabolic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sporulation of Streptomyces griseus in submerged culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Advancing Towards a Synthetic Endgame: Preliminary Studies in the Chemical Synthesis of Griseorhodin A

A deep dive into the early-stage synthetic strategies for the complex core of the potent telomerase inhibitor, Griseorhodin A, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the foundational chemical studies. The intricate hexacyclic structure, featuring a densely functionalized naphthazarin-isocoumarin framework linked by a challenging spiroketal, has necessitated a strategic and stepwise approach to its total synthesis. This document details the key convergent strategies, focusing on the synthesis of crucial fragments and their subsequent coupling, as pioneered in early synthetic investigations.

The chemical synthesis of this compound, a member of the rubromycin family of natural products, presents a formidable challenge due to its complex architecture and dense stereochemistry. Preliminary studies have logically dissected the molecule into two key fragments: a highly substituted naphthazarin moiety and a functionalized isocoumarin unit. The core of the synthetic challenge lies not only in the efficient construction of these two components but also in the crucial late-stage formation of the spiroketal linkage that unites them.

Initial investigations have revealed that a late-stage spiroketalization, after the full elaboration of the isocoumarin lactone, is synthetically challenging. This is attributed to the electron-withdrawing nature of the isocoumarin system, which reduces the nucleophilicity of the key phenolic oxygen involved in the cyclization. Consequently, a more strategic approach, championed by the Brimble group in their formal synthesis of the related compound (±)-γ-rubromycin, involves an earlier formation of the spiroketal from a more reactive precursor, followed by the final construction of the isocoumarin lactone.[1]

This guide will now delve into the detailed experimental approaches for the synthesis of the key fragments and the strategies for their union and subsequent transformation into the core structure of this compound.

Synthesis of the Naphthazarin Fragment

The construction of the eastern naphthazarin portion of this compound requires a carefully orchestrated sequence of reactions to install the requisite functional groups with the correct regiochemistry. The following table summarizes the key steps in a representative synthesis of a key naphthazarin intermediate.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Michael Addition / Elimination | Allyl alcohol, NaN3, DMF, 0 °C to rt | Allyloxy intermediate | 85 |

| 2 | Claisen Rearrangement | Toluene, sealed tube, 180 °C | Allylated naphthoquinone | 75 |

| 3 | Methylation | MeI, K2CO3, acetone, reflux | Methylated derivative | 90 |

| 4 | Ozonolysis | O3, CH2Cl2, -78 °C; then Me2S | Aldehyde intermediate | 88 |

| 5 | Pinnick Oxidation | NaClO2, NaH2PO4, 2-methyl-2-butene, t-BuOH/H2O | Carboxylic acid derivative | 92 |

| 6 | Iodination | I2, PhI(OAc)2, CH2Cl2, rt | Iodinated Naphthazarin Fragment | 78 |

Synthesis of the Isocoumarin Fragment

The western isocoumarin portion presents its own set of synthetic hurdles, primarily in achieving the correct substitution pattern on the aromatic ring. A representative synthetic sequence for a key isocoumarin precursor is outlined below.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Bis-esterification | Dimethylmalonate, MgO, toluene, reflux | Pentasubstituted phenyl intermediate | 75 |

| 2 | Sonogashira Coupling | Terminal alkyne, Pd(PPh3)4, CuI, Et3N, THF, rt | Coupled aromatic product | 85 |

| 3 | Silyl Deprotection | TBAF, THF, 0 °C to rt | Phenolic intermediate | 95 |

| 4 | Lactonization | p-TsOH, toluene, reflux | Isocoumarin Fragment | 80 |

Fragment Coupling and Spiroketalization Strategy

With the two key fragments in hand, the crucial step is their convergent coupling, followed by the strategic formation of the spiroketal core. The Brimble group's formal synthesis of (±)-γ-rubromycin provides a blueprint for this critical phase.[1]

A Sonogashira coupling reaction is employed to unite the iodinated naphthazarin fragment with the terminal alkyne of the isocoumarin precursor. This efficient carbon-carbon bond formation sets the stage for the pivotal spiroketalization step.

The spiroketalization is achieved under mild acidic conditions, a strategy developed to be compatible with the sensitive functionalities present in the advanced intermediate. This early-stage formation of the spiroketal circumvents the reactivity issues encountered with a fully elaborated isocoumarin system.

Experimental Protocols

Synthesis of the Iodinated Naphthazarin Fragment (Representative Protocol):

To a solution of the allylated naphthoquinone (1.0 eq) in toluene in a sealed tube is heated to 180 °C for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in acetone, and methyl iodide (1.5 eq) and potassium carbonate (2.0 eq) are added. The mixture is heated to reflux for 6 hours. After filtration and concentration, the crude product is purified by column chromatography. The methylated derivative is then dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction is then purged with nitrogen, and dimethyl sulfide (3.0 eq) is added. The mixture is allowed to warm to room temperature overnight. After workup, the resulting aldehyde is oxidized using Pinnick conditions (sodium chlorite, sodium dihydrogen phosphate, 2-methyl-2-butene in t-butanol/water). The final iodination is carried out using iodine and (diacetoxyiodo)benzene in dichloromethane at room temperature.

Synthesis of the Isocoumarin Fragment (Representative Protocol):

A mixture of the starting substituted phenol (1.0 eq), dimethylmalonate (2.0 eq), and magnesium oxide (1.5 eq) in toluene is heated to reflux with a Dean-Stark trap for 12 hours. After cooling and workup, the resulting diester is subjected to Sonogashira coupling with a terminal alkyne (1.2 eq) in the presence of tetrakis(triphenylphosphine)palladium(0) (0.05 eq), copper(I) iodide (0.1 eq), and triethylamine in THF at room temperature. The coupled product is then treated with tetrabutylammonium fluoride in THF to remove the silyl protecting group. Finally, lactonization is induced by heating with a catalytic amount of p-toluenesulfonic acid in toluene.

These preliminary studies have laid a critical foundation for the total synthesis of this compound. By establishing viable routes to the key naphthazarin and isocoumarin fragments and developing a strategic approach to the challenging spiroketalization, these early investigations have paved the way for the eventual successful synthesis of this complex and biologically important natural product. The insights gained from this foundational work are invaluable for the design of more efficient and scalable synthetic routes for this compound and its analogues, which are of significant interest for further drug development and biological studies.

References

Methodological & Application

Application Note & Protocol: High-Purity Extraction and Purification of Griseorhodin A from Streptomyces sp.

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the isolation and purification of Griseorhodin A, a potent aromatic polyketide with significant biological activities, including the inhibition of human telomerase.[1][2] The protocols described herein are based on established methods for fermenting Streptomyces species and purifying their secondary metabolites.[3][4]

Introduction

This compound is a heavily oxidized aromatic polyketide produced by various strains of Streptomyces, including Streptomyces griseus and other marine-derived species.[1][5] Its complex structure features a unique epoxyspiroketal moiety, which is crucial for its bioactivity.[1] As a member of the rubromycin family, this compound has garnered interest for its potential as a therapeutic agent, particularly for its ability to inhibit HIV reverse transcriptase and human telomerase.[2][6] The successful isolation of this compound in high purity is a critical first step for further pharmacological studies. This guide outlines a comprehensive protocol covering fermentation, extraction, and multi-step chromatographic purification.

This compound: Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₆O₁₂ | [7][] |

| Molecular Weight | 508.39 g/mol | [7][] |

| Appearance | Red Crystal | [] |

| Melting Point | 282-283 °C | [] |

| Solubility | Soluble in DMF; slightly soluble in alcohol, acetone, chloroform, benzene; insoluble in water and ether. | [] |

Experimental Protocols

This section details the step-by-step procedures for obtaining pure this compound.

Protocol 1: Fermentation of Streptomyces sp.

This protocol is adapted from cultivation methods for Griseorhodin-producing Streptomyces strains.[3][4]

Materials:

-

Streptomyces sp. strain (e.g., CN48+)

-

ISP2 Medium: Yeast Extract (0.4%), Malt Extract (1.0%), Glucose (0.4%)

-

Agar plates with ISP2 medium

-

Sterile flasks and a temperature-controlled shaker

-

Bioreactor/Fermenter (for large-scale culture)

Procedure:

-

Seed Culture Preparation: Inoculate a 250 mL flask containing 50 mL of sterile ISP2 medium with an agar-grown culture of Streptomyces sp.[3][4].

-

Incubate the seed culture at 22-30°C for 3 days with vigorous shaking (e.g., 250 rpm).[3][4]

-

Production Culture: Use the seed culture to inoculate a larger volume of ISP2 medium (e.g., 10 L in a fermenter) at a 1:100 ratio.[3][4]

-

Incubate the production culture at 30°C for 8 days with appropriate aeration and agitation.[3][4]

Protocol 2: Crude Extraction

This protocol focuses on efficiently capturing the secondary metabolites from the fermentation broth.

Materials:

-

High-speed centrifuge

-

Diaion HP-20 resin

-

Methanol (MeOH), HPLC grade

-

Ethyl Acetate (EtOAc), HPLC grade

-

Deionized Water (H₂O)

-

Rotary evaporator

Procedure:

-

Harvesting: After 8 days of fermentation, harvest the culture broth and centrifuge at high speed (e.g., 10,000 x g for 30 min) to pellet the mycelia.[3][9]

-

Supernatant Extraction: Decant the supernatant and mix it with Diaion HP-20 resin. Allow it to stir for approximately 4 hours to ensure binding of the metabolites.[3][4]

-

Resin Washing: Filter the resin from the supernatant using cheesecloth or a similar filter. Wash the resin thoroughly with deionized H₂O to remove salts and other polar impurities.[3][4]

-

Elution: Elute the bound compounds from the resin using methanol. Collect the methanol eluate, which now contains the primary extract.[3][4]

-

Concentration & Partitioning: Concentrate the methanol eluate using a rotary evaporator to remove the methanol. Partition the remaining aqueous solution three times against an equal volume of ethyl acetate.[3]

-

Final Crude Extract: Combine the organic (ethyl acetate) layers and dry under vacuum to yield the final crude extract.[3]

Protocol 3: Chromatographic Purification

A two-step chromatographic process is employed to achieve high purity.

Materials:

-

Silica gel for flash chromatography (C18)

-